molecular formula C18H21NO6 B257949 7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one

7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one

Cat. No.: B257949
M. Wt: 347.4 g/mol
InChI Key: UEEBRABNORBSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its chromen-2-one core structure, which is modified with various functional groups, including methoxy, methyl, and morpholinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride: Known for its use in amide coupling reactions.

    Methyl 4,4-dimethoxy-3-oxovalerate: Used in chemical synthesis.

Uniqueness

7,8-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

7,8-dimethoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one

InChI

InChI=1S/C18H21NO6/c1-11-12-4-5-14(22-2)17(23-3)16(12)25-18(21)13(11)10-15(20)19-6-8-24-9-7-19/h4-5H,6-10H2,1-3H3

InChI Key

UEEBRABNORBSSX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N3CCOCC3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N3CCOCC3

Origin of Product

United States

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